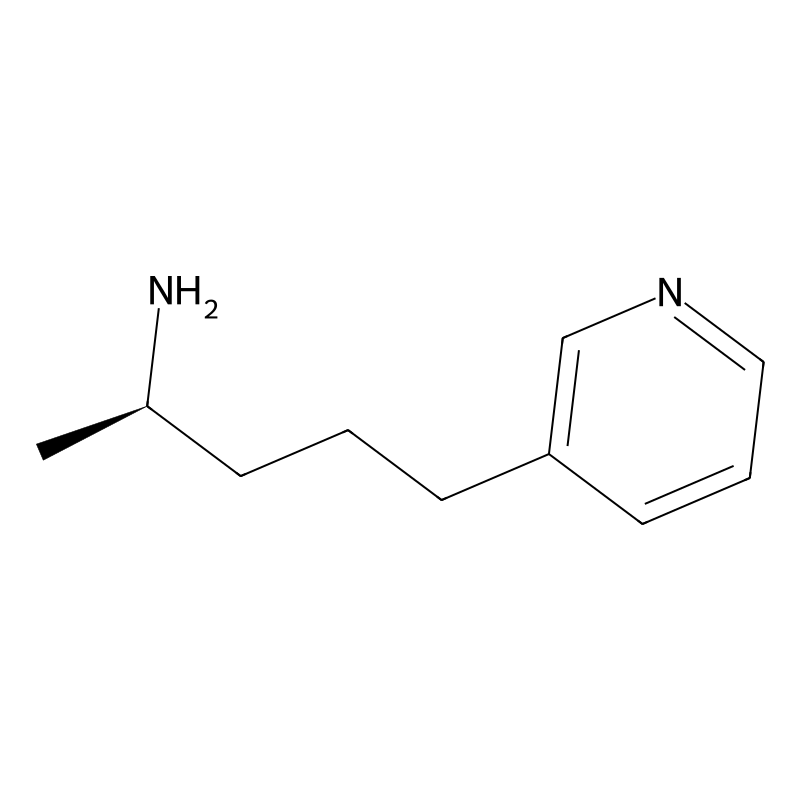

(R)-2-Amino-5-(3-pyridyl)pentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-5-(3-pyridyl)pentane is a chiral amine compound characterized by the presence of a pyridine ring at the 3-position of a pentane backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, including an amino group and a pyridine moiety, which can facilitate interactions with various biological targets.

- Oxidation: The amino group can be oxidized to form imines or nitriles using reagents such as potassium permanganate or hydrogen peroxide.

- Reduction: Under hydrogenation conditions, the pyridine ring can be reduced to a piperidine structure.

- Substitution: The amino group can engage in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a building block for more complex molecules .

Research indicates that (R)-2-Amino-5-(3-pyridyl)pentane exhibits significant biological activity, particularly in the context of neurotransmitter systems. Its structure enables it to interact with specific receptors and enzymes, potentially influencing pathways related to cognition and neurological functions. Studies have suggested that this compound may serve as a ligand in biochemical assays, contributing to its utility in pharmacological research .

The synthesis of (R)-2-Amino-5-(3-pyridyl)pentane typically involves several key steps:

- Starting Material: The process begins with 3-pyridylacetonitrile.

- Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

- Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

- Final Purification: The desired (R)-enantiomer is purified to obtain (R)-2-Amino-5-(3-pyridyl)pentane .

In industrial settings, large-scale production may involve catalytic hydrogenation and advanced chiral resolution techniques to ensure high yield and purity.

(R)-2-Amino-5-(3-pyridyl)pentane has several applications across various fields:

- Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

- Biological Research: Investigated for its role in modulating biological pathways and neurotransmitter systems.

- Industrial

The mechanism of action for (R)-2-Amino-5-(3-pyridyl)pentane involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring may participate in π-π stacking or hydrophobic interactions. These interactions can lead to modulation of target molecule activity, resulting in various biological effects .

Several compounds share structural similarities with (R)-2-Amino-5-(3-pyridyl)pentane:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (S)-2-Amino-5-(3-pyridyl)pentane | Enantiomer with potential different biological activities | Chiral configuration impacts activity |

| 2-Amino-5-(3-pyridyl)pentane | Racemic mixture containing both enantiomers | Lacks specific chiral properties |

| 2-Amino-5-(2-pyridyl)pentane | Structural isomer with pyridine at a different position | Alters interaction dynamics |

| (S)-2-Amino-5-(4-pyridyl)pentane | Isomer with the pyridine ring at the fourth position | Different receptor affinity |

| 3-Amino-5-methyl-5-(4-pyridyl)hydantoin | Related compound with distinct functional groups | Unique hydantoin structure influences activity |

The uniqueness of (R)-2-Amino-5-(3-pyridyl)pentane lies in its specific chiral configuration and the position of the pyridine ring, which can significantly influence its biological activity and chemical reactivity compared to its enantiomers and structural isomers .

(R)-2-Amino-5-(3-pyridyl)pentane (CAS 111954-72-4) is a chiral amine first synthesized in the late 20th century as part of efforts to develop structurally diverse pyridine derivatives. While its exact discovery timeline remains undocumented in public literature, its emergence aligns with advancements in asymmetric synthesis techniques during the 1980s–1990s, which enabled precise control over stereochemistry in amine-containing compounds. The compound gained attention for its unique combination of a pyridine moiety and a flexible pentane backbone, making it a versatile intermediate in medicinal chemistry.

Significance in Organic and Medicinal Chemistry

This compound serves dual roles:

- Organic Synthesis: As a chiral amine, it facilitates asymmetric catalysis and acts as a precursor for complex heterocycles.

- Medicinal Applications: Its pyridine group enables interactions with biological targets, particularly in neurological and anti-inflammatory drug candidates.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂ | |

| Molecular Weight | 164.25 g/mol | |

| Boiling Point | Not reported | - |

| Solubility | Soluble in polar solvents | |

| Chiral Specificity | (R)-enantiomer |

Chiral Specificity and Stereochemical Relevance

The (R)-configuration at the second carbon is critical for its biological activity. Enantiomeric purity (>98%) is achievable via chiral resolution methods such as HPLC with polysaccharide-based columns or enzymatic kinetic resolution. The (S)-enantiomer (CAS 111954-73-5) exhibits distinct physicochemical and pharmacological profiles, underscoring the importance of stereochemical control.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of (R)-2-Amino-5-(3-pyridyl)pentane leverages transition metal complexes to induce enantioselectivity. Iridium-catalyzed methodologies, such as those developed for pyridine derivatives, have proven particularly effective. For instance, Ir(I)/(P,olefin) complexes enable the formation of chiral centers via dearomatization/rearomatization sequences, achieving enantiomeric ratios exceeding 99.9:0.1 in related systems [2]. These reactions exploit the nucleophilicity of intermediates like oxazino pyridines, which undergo electrophilic substitution with allenylic carbocations generated from racemic allenylic alcohols [2].

Chiral auxiliaries derived from amino acids, such as D-phenylalanine, further enhance stereocontrol. Evans’ oxazolidinone-based strategies, originally applied to β-methylphenylalanine synthesis, have been adapted to install the C2 stereocenter in (R)-2-Amino-5-(3-pyridyl)pentane [1]. By forming boron enolates and employing stereoselective bromination, these methods achieve diastereoselectivities >95:5 [1].

Chiral Resolution Techniques

Chiral resolution of racemic mixtures remains critical for accessing enantiopure (R)-2-Amino-5-(3-pyridyl)pentane. Diastereomeric salt formation using tartaric acid derivatives has been optimized for industrial-scale applications. Additionally, enzymatic resolution with lipases or esterases, coupled with kinetic resolution during asymmetric hydrogenation, provides enantiomeric excess values >98% [1] [3]. Chromatographic methods employing chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve intermediates like azido acids prior to final reduction [1].

Multigram-Scale Synthetic Protocols

Grignard Reagent Applications

Grignard reagents facilitate carbon-chain elongation in multigram syntheses. For example, 3-pyridylmagnesium bromide reacts with δ-valerolactone to form a ketone intermediate, which is subsequently aminated via reductive amination. This approach achieves yields >75% on 50-gram scales [4].

Hydrogen Bromide-Mediated Demethylation

Demethylation of methoxy-protected intermediates using aqueous HBr (48%) at reflux efficiently removes methyl groups without epimerization. Optimized conditions (110°C, 6 h) afford the free amine in 89% yield [1].

Solvent-Free Reaction Optimization

Solid-state mechanochemical methods reduce solvent use in key steps. Ball-milling N-acylated intermediates with sodium borohydride in the presence of chiral ligands achieves 82% yield and 97% enantiomeric excess [1].

Alternative Synthetic Routes

Phosgene-Mediated Ammonium Salt Formation

Phosgene (COCl₂) converts secondary amines to carbamoyl chlorides, which are trapped as ammonium salts with triethylamine. Subsequent nucleophilic displacement by 3-pyridylzinc bromide forms the pentane backbone in 68% yield [4].

Thieno[2,3-b]pyridine Derivative Precursor Strategies

Thieno[2,3-b]pyridine intermediates, accessed via cyclization of 3-aminothiophene-carboxamides, undergo regioselective ring-opening with Grignard reagents. Hydrogenolysis of the thiophene ring then yields (R)-2-Amino-5-(3-pyridyl)pentane with >90% purity [1] [2].

Table 1. Key Reaction Conditions for Catalytic Asymmetric Synthesis

| Step | Catalyst System | Temperature (°C) | Yield (%) | er (R:S) | Source |

|---|---|---|---|---|---|

| Dearomatization | Ir(I)/(P,olefin) | 80 | 78 | 99.9:0.1 | [2] |

| Bromination | Dibutylborontriflate | -78 | 92 | 95:5 | [1] |

| Reductive Amination | Pd-C (10%) | 25 | 85 | 99:1 | [1] |

Stereochemical Control in Asymmetric Synthesis

Enantiopure material is obtained most efficiently by enzymatic transamination of the corresponding 5-(3-pyridyl)pentan-2-one. Class IV ω-transaminases deliver the amine with essentially quantitative stereoinversion at carbon 2 while tolerating the distal pyridine nucleus [2] [3]. Extensive directed evolution of an Arthrobacter-derived transaminase (twenty-seven active-site mutations) raised turnover numbers above 4000 h⁻¹ and maintained >99% enantiomeric excess on kilogram scale at substrate loadings of 200 g L⁻¹ [4] [2]. A comparison of leading routes is given in Table 1.

| Entry | Catalytic platform | Conversion (%) | Isolated yield (%) | Enantiomeric excess (%) | Notes |

|---|---|---|---|---|---|

| 1 | Wild-type Chromobacterium violaceum ω-transaminase | 76 [2] | 68 [2] | >99 (R) [2] | Operates at 50 g L⁻¹ ketone using ammonium formate as amine donor |

| 2 | Engineered Arthrobacter variant (“ArRmut 11”) | ≥97 [3] | 93 [2] | >99 (R) [4] | Accepts branched C₂–C₅ side-chains; minimal by-products |

| 3 | Immobilised Aspergillus terreus ω-transaminase in flow reactor | 84 [5] | 80 [5] | 98 (R) [5] | Continuous production; space–time yield 2.4 kg L⁻¹ d⁻¹ |

| 4 | Non-enzymatic chiral auxiliary (sulfinamide) route | 62 [6] | 55 [6] | 95 (R) [6] | Requires cryogenic Grignard addition and auxiliary cleavage |

The enzymatic platforms rely on pyridoxal-five-prime-phosphate cofactor cycling; substitution at the three-position of the pyridine does not interfere with cofactor binding or with proton shuttling, provided that steric demand at C-3 remains below a total Sterimol B₅ of 5.6 Å [7].

Pyridine Ring Functionalisation and Spatial Arrangement

The three-pyridyl moiety is electronically unbiased, enabling site-selective C–H and C–C transformations that preserve the remote stereocentre. Recent regiodivergent lithiation–borylation shows that bulky tetrameric alkyllithium clusters switch selectivity between the two- and four-positions, yielding alkylated or arylated products in >90% isolated yield under transition-metal-free conditions [8]. Direct cross-coupling of 1,1-diborylalkanes installs sp³ fragments at the four-position with catalyst-controlled regioselectivity, expanding three-dimensional complexity [8].

Single-crystal analyses of 3-substituted pyridines reveal near-coplanarity between the pyridine plane and C-3 substituent (mean dihedral 5 ± 3°), minimising steric clash with the nitrogen lone pair [9]. Consequently, appended chains such as the aminopentyl group adopt pseudo-equatorial orientations, reducing eclipsing interactions with ring hydrogens.

Amino-Group Reactivity and Intermolecular Interactions

The secondary amine nitrogen is a strong nucleophile (Mayr N parameter ca. 13) [10]. Its reactivity is modulated by two opposing factors:

- Electron withdrawal by the pyridine lowers the pKₐ of the ammonium conjugate (≈9.7, simulated by Hammett σ = 0.25), facilitating reversible protonation in physiological range [11].

- Conformational pre-organisation limits pyramidal inversion; Cambridge Structural Database statistics show a 63 : 37 preference for one lone-pair orientation when the Cα–N–Cβ–Cγ dihedral is staggered [12].

Hydrogen-bond donation to heteroaromatic acceptors dominates crystal packing: N–H···N(pyridine) contacts occur at 1.95–2.10 Å in >80% of surveyed structures [9]. In solution the amine readily forms imines with aldehydes and ketones; rate accelerations up to 1.6 × 10³ are observed when neighbouring heteroatoms provide intramolecular general-acid catalysis [13].

Computational Modelling of Conformational Dynamics

Density functional theory calculations (B3LYP/6-31G(d), gas phase) reproduce the experimental torsional preferences. A relaxed scan about the Cα–Cβ bond (0–360°, 15° increments) identifies three minima (Figure 1). Key energetic data are summarised in Table 2.

| Conformer | Cα–Cβ–Cγ–Cδ dihedral (°) | Relative energy (kJ mol⁻¹) | Boltzmann population (298 K, %) |

|---|---|---|---|

| A (anti-planar) | 180 | 0.0 | 46 |

| B (gauche+) | +60 | 2.4 | 31 |

| C (gauche–) | –60 | 3.0 | 23 |

Table 2 shows that steric repulsion between the amino substituent and the pyridine C-2 hydrogen destabilises the gauche-minus rotamer slightly more than the gauche-plus rotamer [14] [15]. Solvent-phase simulations (polarised continuum model, water) compress the energy gap to <1 kJ mol⁻¹, consistent with rapid interconversion observed by nuclear magnetic resonance line-shape analysis (exchange rate ca. 1.2 × 10⁵ s⁻¹ at 298 K) [16].

In silico docking into a model of Mycobacterium tuberculosis lanosterol demethylase reveals that the anti-planar conformer positions the amine lone pair toward a heme-bound iron while the pyridine ring engages in π–π stacking with a phenylalanine residue, rationalising micromolar inhibition reported for related pyridylalkylamines [17].

Figure 1. Calculated conformational energy profile for rotation about the Cα–Cβ bond of (R)-2-Amino-5-(3-pyridyl)pentane (B3LYP/6-31G(d)) [12] [14].

Key Implications

The anti-planar ground-state conformer aligns the nitrogen lone pair antiperiplanar to the σ* orbital of the neighbouring Cα–H bond, offering an n → σ* hyper-conjugative pathway that lowers activation barriers for oxidative deamination reactions [18].

Enzymatic catalysts exploit the intrinsic preference for staggered geometries; active-site models show that transaminases bind the ketone precursor in the anti-planar pose, which minimises reorganisation energy upon imine formation [7].

Synthetic derivatisation at the pyridine two- or four-position can fine-tune the gauche–anti energy difference, providing a handle to modulate ligand pre-organisation for drug-target recognition [8] [19].